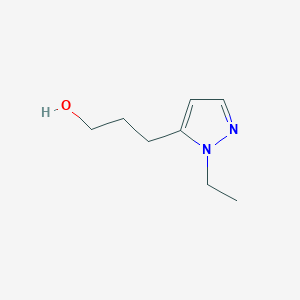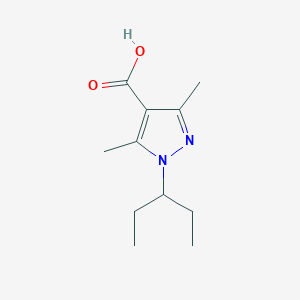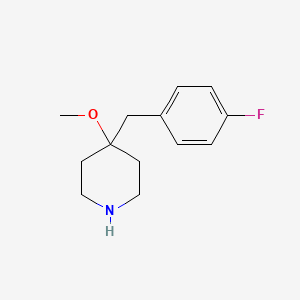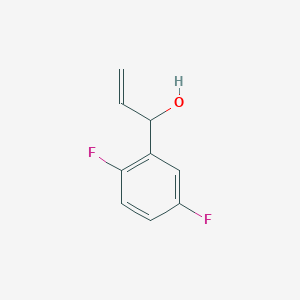
1-(2,5-Difluorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8F2O. It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an allylic alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Difluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with propargyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,5-difluorobenzaldehyde or 2,5-difluorobenzoic acid.
Reduction: Formation of 1-(2,5-difluorophenyl)propan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Difluorophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The allylic alcohol group may also participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)prop-2-en-1-ol
- 1-(2,6-Difluorophenyl)prop-2-en-1-ol
- 1-(3,5-Difluorophenyl)prop-2-en-1-ol
Uniqueness
1-(2,5-Difluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the allylic alcohol group also provides additional functionalization opportunities compared to similar compounds .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9,12H,1H2 |
InChI Key |
QBPGBQXZTUSKTO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



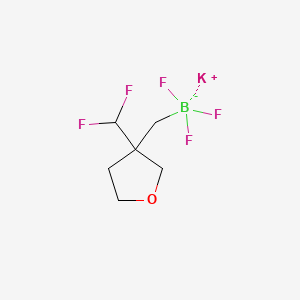
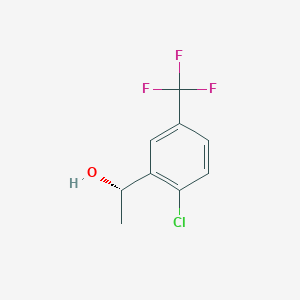

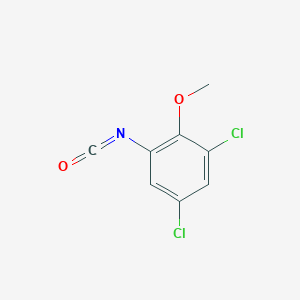
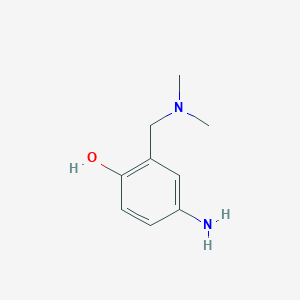
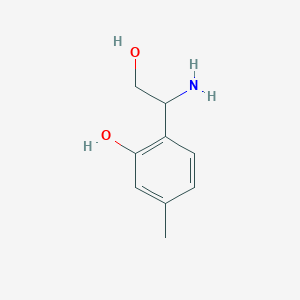
![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
